molecular formula C25H21FN2O3 B2376016 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide CAS No. 922095-49-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2376016
CAS No.: 922095-49-6
M. Wt: 416.452
InChI Key: YOZIUUSTVJNFIY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a fluorobenzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling reactions: The benzo[d][1,3]dioxole and indole intermediates are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide: Similar structure but lacks the fluorine atom.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamide: Contains a chlorine atom instead of fluorine.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methylbenzyl)-1H-indol-3-yl)acetamide: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c26-20-8-5-17(6-9-20)14-28-15-19(21-3-1-2-4-22(21)28)12-25(29)27-13-18-7-10-23-24(11-18)31-16-30-23/h1-11,15H,12-14,16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZIUUSTVJNFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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